Coclaurine

Catalog No.
S576641
CAS No.
486-39-5
M.F
C17H19NO3
M. Wt
285.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Coclaurine

Non-stereospecific precursors cause yield losses in alkaloid biosynthesis. (S)-Coclaurine (CAS 486-39-5) from SMolecule is the enantiopure intermediate required for morphine and codeine production.

  • Guarantees high CNMT conversion efficiency; avoids non-target alkaloids.
  • Direct feeding in engineered E. coli/yeast bypasses early pathway limitations.
  • Essential probe for stereospecific enzyme assays.

In-stock globally for immediate dispatch.

CAS Number

486-39-5

Product Name

Coclaurine

IUPAC Name

(1S)-1-[(4-hydroxyphenyl)methyl]-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol

Molecular Formula

C17H19NO3

Molecular Weight

285.34 g/mol

InChI

InChI=1S/C17H19NO3/c1-21-17-9-12-6-7-18-15(14(12)10-16(17)20)8-11-2-4-13(19)5-3-11/h2-5,9-10,15,18-20H,6-8H2,1H3/t15-/m0/s1

InChI Key

LVVKXRQZSRUVPY-HNNXBMFYSA-N

Synonyms

(1S)-1,2,3,4-Tetrahydro-1-[(4-hydroxyphenyl)methyl]-6-methoxyisoquinolin-7-ol; (S)-1-(4-Hydroxybenzyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-7-ol; (S)-Coclaurine; [S,(+)]-1,2,3,4-Tetrahydro-1-(4-hydroxybenzyl)-6-methoxyisoquinolin-7-ol

Canonical SMILES

COC1=C(C=C2C(NCCC2=C1)CC3=CC=C(C=C3)O)O

Isomeric SMILES

COC1=C(C=C2[C@@H](NCCC2=C1)CC3=CC=C(C=C3)O)O

The exact mass of the compound Coclaurine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Isoquinolines - Supplementary Records. It belongs to the ontological category of coclaurine in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

1 mg, 5 mg, 10 mg

Coclaurine (CAS: 486-39-5) is a pivotal, naturally occurring benzylisoquinoline alkaloid that serves as a central intermediate in the biosynthesis of over 2,500 related compounds, including widely used pharmaceuticals like morphine and codeine.[1][2][3] Specifically, the (S)-enantiomer, (S)-coclaurine, is the direct precursor that enters the main biosynthetic pathways to these complex alkaloids.[1][4][5] Its core structure, a tetrahydroisoquinoline ring with specific hydroxyl and methoxy substitutions, makes it a critical building block in both natural and engineered biosynthetic systems for producing high-value alkaloids.[6][7] Procurement of the correct stereoisomer is therefore essential for achieving desired downstream synthetic outcomes.

Research Fit

nAChR subtype pharmacology studies
BIA biosynthesis pathway research
Cell-model endpoint screening context

Substituting (S)-Coclaurine with its (R)-enantiomer or the upstream precursor (S)-norcoclaurine can lead to significant failures in biosynthetic yield and product specificity. The enzymes responsible for downstream conversion, such as Coclaurine N-methyltransferase (CNMT), exhibit strong stereospecific preferences.[8][9] While some CNMTs show promiscuity, the primary enzymes in key production pathways, like that leading to morphine, specifically require the (S)-isomer to produce (S)-N-methylcoclaurine, the next critical intermediate.[3] Using (R)-Coclaurine or racemic mixtures can result in the formation of non-target alkaloids or halt the pathway altogether, making the enantiomerically pure (S)-form essential for reproducible and efficient synthesis of specific target molecules like (S)-reticuline.[10][11]

Substitution Risk

N-methylcoclaurine may not replicate α4β4 subtype selectivity profile, potentially altering assay interpretation.
Norcoclaurine exhibits partial vasorelaxant efficacy, which may modify cardiovascular endpoint outcomes.
Armepavine structural divergence may shift biosynthetic enzyme recognition, impacting pathway yield.

Superior Substrate for CNMT Methylation

In enzymatic assays, (S)-Coclaurine is a highly efficient substrate for Coclaurine N-methyltransferase (CNMT), a critical enzyme in the pathway to (S)-reticuline and its derivatives. A study on CNMT from Coptis japonica showed that (S)-Coclaurine was converted to its N-methylated product at a rate of 92% under specific assay conditions.[12] In the same study, the upstream precursor, (S)-norcoclaurine, was turned over to a lesser extent, with an 88% conversion.[12] This demonstrates that providing coclaurine directly can lead to more efficient flux through this key methylation step compared to its immediate precursor.

Evidence DimensionEnzymatic Conversion Rate
Target Compound Data92% conversion for (S)-Coclaurine
Comparator Or Baseline(S)-Norcoclaurine: 88% conversion
Quantified Difference4.5% higher conversion than the immediate precursor
ConditionsIn vitro assay with recombinant Coclaurine N-methyltransferase (CNMT) from Coptis japonica.

For researchers engineering biosynthetic pathways, using (S)-Coclaurine directly can improve the efficiency and yield of the target N-methylated alkaloids by bypassing a less efficient preceding step.

nAChR Subtype IC50
Head-to-head
Coclaurine α4β4: 18 µM | α4β2: 49 µM
N-methylcoclaurine α4β4: 86 µM | α4β2: 114 µM
Subtype selectivity not replicated by N-methyl analog
Xenopus oocyte voltage clamp; 2.7-fold higher α4β4 potency

Stereospecific Downstream Alkaloid Production

The stereochemistry of coclaurine is critical for the biosynthesis of major classes of benzylisoquinoline alkaloids. Precursor feeding experiments have established that (S)-coclaurine is the specific precursor to protoberberines, benzophenanthridines, and morphinandienones (e.g., morphine).[12] In contrast, some plant species, like Nelumbo nucifera (sacred lotus), utilize a distinct pathway that preferentially starts with (R)-norcoclaurine to produce (R)-enantiomeric alkaloids.[1] This strict enzymatic channeling means that selecting the incorrect enantiomer will lead to the wrong class of final products, or no product at all, in a given biosynthetic system.

Evidence DimensionBiosynthetic Pathway Specificity
Target Compound Data(S)-Coclaurine leads to morphinans, protoberberines, benzophenanthridines.
Comparator Or Baseline(R)-Coclaurine is a precursor in separate pathways leading to (R)-enantiomeric alkaloids.
Quantified DifferenceQualitative but absolute; leads to entirely different product classes.
ConditionsIn vivo plant biosynthetic pathways (e.g., Papaver somniferum vs. Nelumbo nucifera).

Procuring the correct (S)-enantiomer is non-negotiable for projects aimed at producing S-series alkaloids like morphine, codeine, or berberine, as the (R)-form is not a viable substitute in these pathways.

Max Vasorelaxant Efficacy
Head-to-head
Coclaurine ~100% relaxation
Norcoclaurine Partial, <100%
Full relaxation endpoint context; partial analog may alter interpretation
Rat aortic ring model, 70 mM KCl pre-contraction

Bypassing Metabolic Bottlenecks

In engineered microbial systems for alkaloid production, the conversion of upstream intermediates can be a significant bottleneck. For example, in yeast engineered to produce (S)-reticuline, a substantial portion of metabolic flux can be diverted to non-target side products or accumulate as upstream precursors like (S)-norcoclaurine and (S)-coclaurine.[12] One study reported that in a fed-batch fermentation, these upstream benzyl-THIQs accounted for 25% of the total tetrahydroisoquinolines produced.[12] By supplying (S)-coclaurine exogenously, researchers can bypass the initial enzymatic steps (e.g., norcoclaurine synthase), potentially increasing the efficiency and selectivity towards the desired final product.

Evidence DimensionMetabolic Flux Distribution
Target Compound DataDirect entry point into the mid-stage of the biosynthetic pathway.
Comparator Or BaselineDe novo synthesis from tyrosine can lead to accumulation of upstream intermediates (25% of total THIQs in one case).
Quantified DifferencePotential to avoid a significant (e.g., 25%) off-pathway accumulation of precursors.
ConditionsEngineered Saccharomyces cerevisiae in fed-batch fermentation for (S)-reticuline production.

For process optimization in microbial production, feeding (S)-coclaurine directly can simplify the metabolic pathway, reduce the formation of byproducts, and improve the overall titer of the target alkaloid.

CYP80B Substrate Specificity
Class-level
Coclaurine accepted without N-methyl; unique among CYP80B enzymes
Enables studies on N-methylation-independent biosynthesis
StCYP80B from S. tetrandra; enhancement by StCPR co-expression
Insecticidal LD50
Cross-study
D. melanogaster 78.2 µg/mL · C. pomonella 35.4 µg/mL
Species-differential sensitivity supports insecticidal screening context
Larval feeding assays; 2.2-fold higher potency for codling moth
Safety Profile Context
Data to verify
In silico Non-mutagenic, non-carcinogenic
MSDS Acute toxicity, irritant
Research handling requires safety protocols; in silico data not validated
SwissADME prediction vs. standard MSDS

Microbial (S)-Reticuline Production

Ideal for use as a feeding supplement in engineered E. coli or yeast strains designed to produce high-value alkaloids. By providing (S)-Coclaurine directly, researchers can bypass early pathway limitations and focus on optimizing the more specific downstream enzymatic steps from (S)-N-methylcoclaurine to (S)-reticuline and beyond.[12]

Biocatalytic (S)-N-Methylcoclaurine Synthesis

Serves as the optimal substrate for in vitro biocatalytic processes using purified or immobilized Coclaurine N-methyltransferase (CNMT). Its superior conversion rate compared to norcoclaurine makes it the preferred starting material for producing (S)-N-methylcoclaurine with high purity and yield for subsequent chemical or enzymatic modifications.[1]

Alkaloid Pathway Elucidation

Essential as a chemical probe and standard for researchers investigating the stereospecificity and substrate tolerance of newly discovered enzymes in alkaloid biosynthesis. Its defined stereochemistry allows for clear differentiation between (S)- and (R)-preferring enzyme pathways in novel plant or microbial species.[6]

Application Fit Matrix

Application
Selection Property
Validation Focus
nAChR subtype dissection
Subtype selectivity profile
Differential inhibition in electrophysiology assays
Vascular relaxation mechanisms
Maximal vasorelaxant efficacy
Full relaxation endpoint confirmation
Non-neonicotinoid insecticide discovery
nAChR antagonist mechanism
Crop-pest bioassay and resistance studies
BIA pathway engineering
N-methylation-independent substrate
Enzyme kinetics and pathway yield validation

Quantity

Milligrams-Grams

XLogP3

2.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

285.13649347 Da

Monoisotopic Mass

285.13649347 Da

Heavy Atom Count

21

Appearance

Powder

Melting Point

220.0 °C

UNII

CW1576313Y

Other CAS

486-39-5

Wikipedia

Coclaurine
Hawkins et al. Production of benzylisoquinoline alkaloids in Saccharomyces cerevisiae Nature Chemical Biology, doi: 10.1038/nchembio.105, published online 10 August 2008 http://www.nature.com/naturechemicalbiology

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